Product packaging for 3,4-Heptanediol(Cat. No.:CAS No. 62593-33-3)

3,4-Heptanediol

Cat. No.: B13757543
CAS No.: 62593-33-3
M. Wt: 132.20 g/mol
InChI Key: ZNZZFXONMYVVGZ-UHFFFAOYSA-N
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Description

Contextual Significance within Diol Chemistry

Vicinal diols, or glycols, represent a significant class of organic compounds with wide-ranging applications. wikipedia.orgfiveable.me They serve as crucial intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals. beilstein-journals.org The hydroxyl groups can be readily converted into other functional groups, making vicinal diols versatile precursors. For instance, they can be oxidized to form α-hydroxy ketones or cleaved to yield aldehydes and ketones. bartleby.com

One of the key applications of diols is in the formation of protecting groups for carbonyl compounds. wikipedia.orgchemistrysteps.com By reacting a diol with a ketone or an aldehyde, a cyclic acetal (B89532) is formed, which is stable under basic and nucleophilic conditions. This allows for chemical transformations to be carried out on other parts of a molecule without affecting the carbonyl group. The protecting group can later be removed under acidic conditions.

Furthermore, diols like 3,4-heptanediol are valuable in polymer chemistry. For example, ethylene (B1197577) glycol is a fundamental monomer in the production of polyesters, such as polyethylene (B3416737) terephthalate (B1205515) (PET), and polyurethanes. wikipedia.orgbartleby.com The two hydroxyl groups allow for the formation of long polymer chains through esterification or urethane (B1682113) linkages. While this compound is not as commonly used as smaller diols in large-scale industrial polymerization, its principles are illustrative of this class of reactions.

The presence of two hydroxyl groups also allows for the formation of intramolecular and intermolecular hydrogen bonds, which influences the physical properties of diols, such as their boiling points and solubility. fiveable.meontosight.ai

Structural Features and Isomeric Possibilities of this compound

The molecular structure of this compound (C₇H₁₆O₂) contains two chiral centers at carbon atoms 3 and 4. This gives rise to stereoisomerism, with the possibility of four distinct stereoisomers. The spatial arrangement of the hydroxyl groups and the alkyl chains around these stereocenters determines the specific isomer.

The four stereoisomers of this compound are:

(3R, 4R)-3,4-heptanediol

(3S, 4S)-3,4-heptanediol

(3R, 4S)-3,4-heptanediol

(3S, 4R)-3,4-heptanediol

The (3R, 4R) and (3S, 4S) isomers are a pair of enantiomers, being non-superimposable mirror images of each other. Similarly, the (3R, 4S) and (3S, 4R) isomers form another pair of enantiomers. The relationship between any of the (3R, 4R) or (3S, 4S) isomers and any of the (3R, 4S) or (3S, 4R) isomers is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other. Because there is no plane of symmetry in the molecule for any of the isomers, none of them are meso compounds.

The separation of these stereoisomers can be achieved through chiral resolution techniques. libretexts.orglibretexts.org One common method involves the reaction of the racemic diol with a chiral resolving agent to form a mixture of diastereomers. libretexts.org Since diastereomers have different physical properties, they can be separated by methods such as crystallization or chromatography. nih.govnii.ac.jp After separation, the chiral auxiliary can be removed to yield the pure enantiomers of this compound.

Table 1: Stereoisomers of this compound and Their Relationships

StereoisomerRelationship to (3R, 4R)Relationship to (3S, 4S)Relationship to (3R, 4S)Relationship to (3S, 4R)
(3R, 4R) IdenticalEnantiomerDiastereomerDiastereomer
(3S, 4S) EnantiomerIdenticalDiastereomerDiastereomer
(3R, 4S) DiastereomerDiastereomerIdenticalEnantiomer
(3S, 4R) DiastereomerDiastereomerEnantiomerIdentical

Historical Development and Evolution of Research on this compound

The study of diols has a rich history in organic chemistry, with early research focusing on their synthesis and characteristic reactions. A pivotal moment in the understanding of vicinal diol chemistry was the discovery of the pinacol (B44631) rearrangement in 1860 by Wilhelm Rudolph Fittig. wikipedia.orgunacademy.com This acid-catalyzed rearrangement of a 1,2-diol to a carbonyl compound demonstrated the potential for skeletal rearrangements in organic molecules and opened up new synthetic pathways. wikipedia.orglscollege.ac.in Although Fittig first described the reaction, it was Aleksandr Butlerov who later correctly identified the structures of the reactant and product, a significant step forward at a time when structural theory was in its infancy. wikipedia.orglscollege.ac.in

Early synthetic methods for producing vicinal diols often involved the direct oxidation of alkenes. For instance, the use of potassium permanganate (B83412) for dihydroxylation was a common method. More controlled and stereoselective methods were developed over time. The hydrolysis of epoxides, prepared from the corresponding alkenes, provided a reliable route to vicinal diols. wikipedia.org

The latter half of the 20th century saw the advent of more sophisticated and stereoselective methods for the synthesis of diols. The Sharpless asymmetric dihydroxylation, for example, allows for the enantioselective synthesis of vicinal diols from alkenes, a significant advancement in stereocontrolled synthesis. beilstein-journals.org

More recently, research has focused on developing more efficient and environmentally benign methods for diol synthesis. A modern approach to synthesizing this compound involves the hydrolysis of 2-ethyl-3-propyloxirane (B13943628) using a halogen-substituted macroporous polystyrene quaternary ammonium (B1175870) salt catalyst, which can achieve a high yield of 90.1%. This method represents a shift from traditional acid-catalyzed hydration to more selective and reusable resin-based catalytic systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16O2 B13757543 3,4-Heptanediol CAS No. 62593-33-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62593-33-3

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

IUPAC Name

heptane-3,4-diol

InChI

InChI=1S/C7H16O2/c1-3-5-7(9)6(8)4-2/h6-9H,3-5H2,1-2H3

InChI Key

ZNZZFXONMYVVGZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(CC)O)O

Origin of Product

United States

Synthetic Methodologies for 3,4 Heptanediol and Its Stereoisomers

Classical and Established Synthesis Routes

The synthesis of 3,4-heptanediol, a vicinal diol, can be achieved through various established chemical transformations. These methods primarily involve the oxidation of the corresponding alkene, 3-heptene (B165601), or the use of organometallic reagents to construct the carbon skeleton and introduce the hydroxyl groups. The choice of method often dictates the stereochemical outcome of the reaction, allowing for the selective synthesis of different stereoisomers.

Oxidative Dihydroxylation of Alkenes

Oxidative dihydroxylation of alkenes is a direct and widely used method for the preparation of vicinal diols. This approach involves the addition of two hydroxyl groups across the double bond of an alkene. For the synthesis of this compound, 3-heptene serves as the starting material. The stereochemistry of the resulting diol is dependent on the geometry of the starting alkene (cis or trans) and the specific dihydroxylation agent employed.

Osmium tetroxide (OsO₄) is a highly effective reagent for the syn-dihydroxylation of alkenes, meaning both hydroxyl groups are added to the same face of the double bond. masterorganicchemistry.comlibretexts.org The reaction proceeds through a concerted mechanism involving the formation of a cyclic osmate ester intermediate. masterorganicchemistry.comlibretexts.org This intermediate is then cleaved to yield the cis-1,2-diol. socratic.org

The stereochemical outcome is predictable:

Dihydroxylation of (Z)-3-heptene (a cis-alkene) with OsO₄ would be expected to yield the meso-3,4-heptanediol. libretexts.orgvedantu.com

Conversely, the reaction of (E)-3-heptene (a trans-alkene) with OsO₄ results in the formation of a racemic mixture of the chiral (3R,4R)- and (3S,4S)-3,4-heptanediol. libretexts.orgalmerja.comlibretexts.org

Due to the high cost and toxicity of osmium tetroxide, it is often used in catalytic amounts in conjunction with a stoichiometric co-oxidant. libretexts.orgskku.edu Common co-oxidants include N-methylmorpholine N-oxide (NMO) or hydrogen peroxide, which regenerate the OsO₄ in situ, allowing the catalytic cycle to continue. skku.edulumenlearning.comwikidoc.org

Table 1: Stereochemical Outcome of Osmium Tetroxide Dihydroxylation of 3-Heptene

Starting AlkeneReagentStereochemical Outcome
(Z)-3-Heptene1. OsO₄ (catalytic) / NMO 2. NaHSO₃/H₂Omeso-3,4-Heptanediol
(E)-3-Heptene1. OsO₄ (catalytic) / NMO 2. NaHSO₃/H₂ORacemic mixture of (3R,4R)- and (3S,4S)-3,4-Heptanediol

Data sourced from multiple chemical literature examples on analogous systems. libretexts.orgvedantu.comalmerja.comlibretexts.org

An alternative to osmium tetroxide is the two-step anti-dihydroxylation process. This method first involves the epoxidation of the alkene, followed by the acid- or base-catalyzed hydrolysis of the resulting epoxide.

The epoxidation of 3-heptene can be achieved using a peroxy acid, such as meta-chloroperbenzoic acid (m-CPBA) or performic acid. orientjchem.org Performic acid (HCOOOH) can be prepared in situ by reacting formic acid with hydrogen peroxide. google.commdpi.comdrugfuture.com The epoxidation reaction is stereospecific, meaning a cis-alkene will yield a cis-epoxide and a trans-alkene will yield a trans-epoxide.

Epoxidation of (Z)-3-heptene followed by hydrolysis yields a racemic mixture of (3R,4R)- and (3S,4S)-3,4-heptanediol.

Epoxidation of (E)-3-heptene followed by hydrolysis gives the meso-3,4-heptanediol.

This sequence provides a complementary method to access the diastereomer that is not obtained from the direct syn-dihydroxylation of a given alkene isomer. msu.edu

The use of hydrogen peroxide as a primary oxidant, activated by various metal catalysts, presents a more environmentally benign and cost-effective approach to dihydroxylation. Tungsten-based catalysts, in particular, have shown efficacy in the epoxidation of olefins with aqueous hydrogen peroxide. google.com

Organometallic Reagent-Based Syntheses

Organometallic reagents, such as Grignard reagents, provide a powerful tool for carbon-carbon bond formation and can be strategically employed in the synthesis of alcohols, including diols like this compound.

Grignard reagents, with the general formula RMgX, act as potent nucleophiles. chemguide.co.uk Their reaction with carbonyl compounds is a fundamental method for alcohol synthesis. pressbooks.publibretexts.org The synthesis of this compound can be envisioned through the reaction of a Grignard reagent with an appropriate carbonyl-containing precursor.

One plausible, though multi-step, retrosynthetic approach involves the formation of the C3-C4 bond. For instance, the reaction of ethylmagnesium bromide (CH₃CH₂MgBr) with butyraldehyde (B50154) (butanal) would yield 3-hexanol (B165604) after acidic workup. While this specific reaction does not directly produce this compound, analogous strategies involving α-hydroxy ketones or related substrates can be designed. A more direct, albeit complex, strategy could involve the reaction of a Grignard reagent with an ester or acyl halide. For example, reacting an excess of ethylmagnesium bromide with an appropriate 3-carbon ester derivative could theoretically lead to a tertiary alcohol, but precise control to yield a secondary diol like this compound would require a more sophisticated substrate, such as an α-hydroxy ester or a protected α-keto ester.

A more common Grignard-based synthesis of a vicinal diol involves a pinacol (B44631) coupling reaction, which is the reductive coupling of two ketone or aldehyde molecules. However, a more direct Grignard addition strategy for this compound would likely involve the reaction of a Grignard reagent with an α-hydroxyketone. For example, the reaction of ethylmagnesium bromide with 1-hydroxy-2-pentanone, followed by workup, would yield one of the stereoisomers of this compound. The stereoselectivity of such an addition would be influenced by the existing stereocenter in the α-hydroxyketone, a principle known as Cram's rule or the Felkin-Anh model.

Table 2: Summary of Synthetic Strategies and Stereochemical Control

Synthetic MethodKey ReagentsType of AdditionStereochemical Feature
Osmium Tetroxide DihydroxylationOsO₄, NMOsyn(Z)-alkene → meso-diol; (E)-alkene → racemic diol
Epoxidation and HydrolysisPeroxy acids (e.g., performic acid), H₃O⁺anti(Z)-alkene → racemic diol; (E)-alkene → meso-diol
Tungsten-Catalyzed OxidationNa₂WO₄, H₂O₂anti (via epoxide)Similar to peracid route
Grignard Reagent Additione.g., CH₃CH₂MgBr + α-hydroxyketoneNucleophilic AdditionDiastereoselective (substrate-dependent)
Organolithium and other Organometallic Approaches

The synthesis of this compound can be achieved through the reaction of organometallic reagents with appropriate carbonyl compounds. Organolithium reagents, in particular, are powerful nucleophiles used to form carbon-carbon bonds. youtube.comfiveable.me The general approach involves the reaction of an alkyllithium, such as n-butyllithium, with a suitable electrophile. libretexts.org For instance, the nucleophilic addition of an organolithium reagent to a carbonyl compound like an aldehyde can yield an alcohol upon workup. youtube.com

Organometallic compounds, in general, feature a carbon-metal bond and are essential in organic synthesis. tcd.ienumberanalytics.com Grignard reagents (organomagnesium halides) are another class of organometallics frequently employed for similar transformations. acs.orglibretexts.org The reactivity of these reagents is characterized by the nucleophilic nature of the carbon atom bonded to the metal. youtube.comuniurb.it The synthesis of organolithium reagents is typically accomplished by reacting an alkyl halide with lithium metal. libretexts.orglibretexts.org These reagents are highly reactive and basic due to the significant polarization of the carbon-lithium bond. fiveable.me

Reductive Pathways from Dicarbonyl Precursors (e.g., 3,4-Heptanedione)

A common and effective method for synthesizing this compound involves the reduction of the corresponding dicarbonyl precursor, 3,4-heptanedione (B89301). This reduction can be accomplished using various reducing agents. For example, a patented method describes the reduction of a substituted 3,5-heptanedione (B1630319) to the corresponding 3,5-heptanediol using a reducing agent under basic conditions. google.com This general principle can be applied to the synthesis of this compound from 3,4-heptanedione.

Biocatalytic reductions offer a green and highly selective alternative. For instance, ketoreductases, such as TpdE from Rhodococcus jostii TMP1, have been shown to reduce diketones. nih.gov This enzyme is capable of reducing both keto groups in substrates like 3,4-hexanedione (B1216349) to the corresponding diol. nih.gov Similar enzymatic systems could be applied to the reduction of 3,4-heptanedione to produce this compound. The reduction of diketones like 2,3-heptanedione (B1166720) has also been studied, yielding 2,3-heptanediol, indicating the feasibility of reducing adjacent carbonyl groups. nih.govrsc.org

Prins Reaction and Related Aldehyde-Alkene Condensations

The Prins reaction provides another synthetic route, involving the electrophilic addition of an aldehyde or ketone to an alkene. wikipedia.orgorganic-chemistry.org This reaction is typically acid-catalyzed and can lead to the formation of 1,3-diols depending on the reaction conditions. wikipedia.org The mechanism involves the protonation of the carbonyl compound, which then acts as an electrophile and adds to the alkene, forming a carbocation intermediate that is subsequently trapped by a nucleophile like water. wikipedia.orgbrandeis.edu

Aldol-type condensations, which involve the reaction of an enolate with a carbonyl compound, can also be considered as a related pathway. magritek.comlibretexts.orgmasterorganicchemistry.comyoutube.com In a mixed aldol (B89426) condensation, an aldehyde can react with a ketone in the presence of a base. uou.ac.in While not a direct synthesis of this compound, these condensation reactions are fundamental in forming carbon-carbon bonds and creating hydroxycarbonyl (B1239141) compounds, which could potentially be converted to the desired diol through subsequent reduction steps. The key step in these reactions is the formation of a new bond between the α-carbon of one carbonyl compound and the carbonyl carbon of another. magritek.comuou.ac.in

Stereoselective and Asymmetric Synthesis of this compound

Enantioselective Pathways to Chiral this compound

The synthesis of specific enantiomers of this compound is crucial for applications where chirality is important, such as in the synthesis of pharmaceuticals. acs.orgsemanticscholar.org Enantioselective synthesis can be achieved through various strategies, including the use of chiral catalysts and auxiliaries. oup.comgoogle.comsigmaaldrich.com For instance, the enantiodifferentiating hydrogenation of a dione (B5365651) precursor over a modified Raney nickel catalyst can produce optically pure diols. oup.com

Another approach involves the use of chiral ligands in transition-metal-catalyzed reactions. nih.govorganic-chemistry.orgrsc.org Chiral phosphine (B1218219) ligands, for example, have been successfully used in asymmetric catalysis to produce enantiomerically enriched products. nih.gov The development of novel chiral ligands, including diene ligands and N-heterocyclic carbenes, continues to expand the toolkit for asymmetric synthesis. nih.govsigmaaldrich.com These ligands create a chiral environment around the metal center, influencing the stereochemical outcome of the reaction.

Diastereoselective Control in this compound Synthesis (e.g., syn vs. anti isomers)

When synthesizing diols with multiple stereocenters, such as this compound, controlling the relative stereochemistry to obtain either the syn or anti diastereomer is a significant challenge. Diastereoselective control can often be achieved by carefully selecting reagents and reaction conditions. For example, diastereodivergent syntheses have been developed to selectively produce either syn- or anti-1,2-diamines by choosing the appropriate bis(phosphine) ligand in a copper-catalyzed reaction. richmond.edu A similar strategy could be envisioned for the synthesis of this compound.

The reduction of α,α-difluoro β-hydroxy ketones has been shown to produce both syn- and anti-2,2-difluoro-1,3-diols with high diastereoselectivity, demonstrating that the choice of reducing agent can influence the stereochemical outcome. oup.com Enzymatic reductions can also exhibit high diastereoselectivity, with different enzymes favoring the formation of either the syn or the anti diol. molaid.com

Influence of Chiral Catalysts, Auxiliaries, and Ligands on Stereocontrol

The use of chiral catalysts, auxiliaries, and ligands is fundamental to achieving high levels of stereocontrol in the synthesis of chiral molecules like this compound. nih.govoup.com Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. sigmaaldrich.comoup.com After the desired stereoselective transformation, the auxiliary can be removed.

Chiral ligands coordinate to a metal center to form a chiral catalyst, which can then promote a reaction to proceed with high enantioselectivity. mdpi.comresearchgate.netdntb.gov.uasigmaaldrich.com The effectiveness of a chiral ligand is often dependent on its structure and the specific reaction being catalyzed. A wide variety of chiral ligands have been developed, including those based on privileged structures like BINAP and BOX, as well as more recent developments in chiral diene and N-heterocyclic carbene ligands. nih.govsigmaaldrich.com The choice of the metal, the ligand, and the reaction conditions are all critical factors in achieving the desired stereocontrol.

Enzymatic or Biocatalytic Approaches for Stereoselective Production

Enzymatic and biocatalytic methods offer a powerful and environmentally benign approach for the stereoselective synthesis of chiral diols. These methods often utilize whole-cell biocatalysts or isolated enzymes, such as ketoreductases and alcohol dehydrogenases (ADHs), to achieve high enantiomeric and diastereomeric purity under mild reaction conditions. nih.govmdpi.com

The production of enantiomerically pure vicinal diols is a desirable but often challenging synthetic goal. nih.gov Biocatalytic reduction of α-diketones is a prominent strategy for accessing these chiral diols. Ketoreductases, a class of oxidoreductases, are particularly effective for this transformation. For instance, the ketoreductase TpdE from Rhodococcus jostii TMP1 has demonstrated broad substrate specificity towards aliphatic 2,3-diketones. nih.gov This enzyme can stereospecifically reduce both keto groups in a substrate, leading to the formation of two new chiral centers. nih.gov In the context of heptanediols, TpdE has been shown to catalyze the reduction of 2,3-heptanedione to the corresponding 2,3-heptanediol. nih.gov The bioconversion can be carried out using either the purified enzyme or a whole-cell system with recombinant Escherichia coli expressing the TpdE enzyme. nih.gov

Similarly, butanediol (B1596017) dehydrogenases (BDHs) are effective biocatalysts for the synthesis of chiral diols. The (R,R)-BDH from Bacillus clausii DSM 8716T, a member of the medium-chain dehydrogenase/reductase family, catalyzes the selective asymmetric reduction of prochiral 1,2-diketones. rsc.org This enzyme has been shown to effectively transform various aliphatic diketones, including 2,3-heptanedione and the structurally similar 3,4-hexanedione. rsc.orgbocsci.com The reduction of 3,4-hexanedione by this enzyme yields (R,R)-3,4-hexanediol, indicating a high degree of stereocontrol. rsc.org The biocatalytic system often employs a cofactor regeneration system, such as using formate (B1220265) dehydrogenase (FDH) and sodium formate to recycle NADH. rsc.org

The stereochemical outcome of these enzymatic reductions can be highly specific. For example, the reduction of diacetyl by certain alcohol dehydrogenases can lead to optically pure 2,3-butanediol. nih.gov The choice of enzyme is crucial, as different enzymes can produce different stereoisomers. For instance, in the synthesis of 4-methylheptan-3-ol, different combinations of an ene-reductase and an alcohol dehydrogenase allowed for the synthesis of all four possible stereoisomers in high enantiomeric and diastereomeric excess. mdpi.com This modular approach, where enzymes are selected based on their known stereoselectivity, is a powerful tool for accessing specific stereoisomers of chiral diols.

Table 1: Enzymatic Synthesis of Vicinal Diols

Enzyme/Biocatalyst Substrate Product Key Findings Reference(s)
Ketoreductase TpdE from Rhodococcus jostii TMP1 2,3-Heptanedione 2,3-Heptanediol Capable of reducing both keto groups to form the diol; can be used as a purified enzyme or whole-cell biocatalyst. nih.gov
(R,R)-Butanediol Dehydrogenase from Bacillus clausii DSM 8716T 3,4-Hexanedione (R,R)-3,4-Hexanediol Catalyzes the selective asymmetric reduction of prochiral 1,2-diketones. rsc.org
Ketoreductases (various) 4-Methyl-3,5-heptanedione 5-Hydroxy-4-methyl-3-heptanone Selective reduction to the keto alcohol without formation of the diol. google.com
OYE2.6/ADH440 (E)-4-methylhept-2-en-3-one (3S,4R)-4-Methylheptan-3-ol One-pot, two-step synthesis of a specific stereoisomer with high ee and de. mdpi.com

Catalytic Systems in this compound Synthesis

Catalytic systems, both homogeneous and heterogeneous, are fundamental in the synthesis of diols from unsaturated precursors like alkenes. These systems offer pathways to this compound through reactions such as dihydroxylation.

Homogeneous and heterogeneous catalysis represent two distinct approaches for facilitating chemical transformations. wikipedia.org A homogeneous catalyst exists in the same phase as the reactants, while a heterogeneous catalyst is in a different phase. wikipedia.org

Heterogeneous Catalysis offers advantages in catalyst separation and recycling. nih.gov For diol synthesis, heterogeneous catalysts often involve a catalytically active metal immobilized on a solid support. nih.gov Osmium-based catalysts are well-known for the dihydroxylation of alkenes. mdpi.comresearchgate.net For example, osmium tetroxide supported on fullerene has been used as a heterogeneous catalyst for the cis-dihydroxylation of olefins. rsc.org Similarly, osmium impregnated on magnetite provides a magnetically separable catalyst for the syn-dihydroxylation of alkenes, showing high selectivity. researchgate.net Hydrotalcite-like compounds containing osmium have also been developed as heterogeneous catalysts for the aminohydroxylation and dihydroxylation of alkenes. mdpi.com These systems demonstrate the potential for creating robust and reusable catalysts for the synthesis of vicinal diols.

The choice of catalyst is critical for controlling the yield, selectivity, and efficiency of a chemical reaction. In diol synthesis, specific catalysts are designed to favor the formation of the desired product with high stereocontrol.

In homogeneous catalysis , the ligands coordinated to the metal center play a crucial role in determining selectivity. acs.org For example, rhodium-catalyzed hydroboration can be rendered enantioselective by using chiral ligands. oup.com The development of chiral phosphine ligands for rhodium catalysts has enabled highly stereocontrolled cyclization reactions. nih.gov Similarly, ruthenium-catalyzed hydrogenations can achieve high selectivity with the appropriate choice of ligands. rsc.org The catalytic system's efficiency can also be influenced by the reaction conditions; for example, rhodium-catalyzed N-H and O-H insertion reactions can be performed under mild conditions with low catalyst loading (1 mol%). organic-chemistry.org

In heterogeneous catalysis , the support material can significantly influence the catalyst's performance. nih.gov The support provides a high surface area for the active metal and can prevent its dissolution into the reaction medium. nih.gov For instance, in the dihydroxylation of alkenes, osmium supported on magnetite allows for easy magnetic separation of the catalyst while maintaining high conversion and selectivity. researchgate.net The composition of the support, such as in Os-Zn-Al hydrotalcites, can be optimized to enhance catalytic activity in dihydroxylation reactions. mdpi.com The method of catalyst preparation, such as wet impregnation, is also crucial for achieving a well-dispersed and active catalytic material. researchgate.net

Table 2: Catalytic Systems for Diol Synthesis and Related Transformations

Catalyst System Reaction Type Key Features Reference(s)
Rhodium/(S)-Quinap Homogeneous Catalysis (Diboration) Enantioselective syn-addition to alkenes to form chiral 1,2-diols after oxidation. organic-chemistry.org
Osmium on Magnetite Heterogeneous Catalysis (Dihydroxylation) Magnetically separable catalyst, high conversion and selectivity for syn-dihydroxylation. researchgate.net
Os-Zn-Al Hydrotalcite Heterogeneous Catalysis (Dihydroxylation) Reusable catalyst for dihydroxylation of olefins with high selectivity to diols. mdpi.com
Rhodium(I)/Bicyclic Phosphine Homogeneous Catalysis (Cyclization) Enables challenging cyclization reactions with high regiocontrol. nih.gov

Lewis acid catalysis is a powerful tool in organic synthesis for activating substrates and controlling stereoselectivity. wikipedia.org Lewis acids act as electron pair acceptors, often complexing with heteroatoms like oxygen to enhance the reactivity of the substrate towards nucleophilic attack or cyclization. wikipedia.org

While many applications of Lewis acid catalysis focus on the formation of cyclic structures, the principles are applicable to stereoselective bond formation in acyclic systems as well. For example, Lewis acid-mediated additions of enol silanes to chiral aldehydes can proceed with high diastereofacial selectivity, leading to the formation of acyclic stereocenters. acs.org The stereochemical outcome is often dictated by the formation of a rigid cyclic intermediate where the Lewis acid chelates to the aldehyde. wikipedia.org

In the context of diol synthesis, Lewis acids can be used to catalyze the formation of cyclic precursors which can then be converted to diols. For instance, the Lewis acid-catalyzed synthesis of cyclic carbonates from propargylic tert-butyl carbonates provides access to precursors of 1,2- and 1,3-diols. researchgate.net The choice of Lewis acid can also be crucial in directing the stereoselectivity of a reaction. In the synthesis of methylenetetrahydrofurans, the stereoselectivity was found to be dependent on the Lewis acid used. nih.gov

Furthermore, Lewis acids play a role in stereoselective allylation reactions of carbonyl compounds, which can be precursors to homoallylic alcohols and subsequently diols. diva-portal.org Both Lewis and Brønsted acids have been utilized as catalysts in asymmetric allylboration reactions. diva-portal.org For example, tin-catalyzed asymmetric allylboration of aldehydes using a chiral diol as a ligand proceeds with controlled stereochemistry. diva-portal.org These examples highlight the versatility of Lewis acid catalysis in controlling stereochemistry in reactions that can lead to the formation of chiral diols like this compound.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles is crucial for developing sustainable synthetic methodologies.

One of the key principles of green chemistry is the reduction or elimination of solvents in chemical reactions. cem.com Solvent-free, or neat, reactions offer several advantages, including reduced waste, lower costs, and often, enhanced reaction rates. cem.comoatext.com Microwave irradiation is frequently combined with solvent-free conditions to further accelerate reactions. cem.comoatext.comresearchgate.net

The synthesis of various organic compounds has been successfully demonstrated under solvent-free conditions. For example, a manganese complex has been used to catalyze the conversion of primary diols and amines into pyrroles in the absence of an organic solvent, with water and hydrogen gas as the only byproducts. organic-chemistry.orgnih.gov This method showcases an atom-economic and environmentally friendly approach. organic-chemistry.org

In the context of polyol synthesis, which is related to diols, solvent-free methods are being developed to align with industrial practices and green chemistry principles. acs.org The polyaddition of diols and divinyl ethers has been achieved using heterogeneous catalysts under solvent-free conditions, avoiding the need for solvent-based purification steps. acs.org Additionally, a one-pot, solvent-free esterification-halogenation of diols has been reported using an inorganic acid-mediated system, resulting in a low E-factor (a measure of waste produced) and high reaction mass efficiency. rsc.org

Microwave-assisted solvent-free synthesis has been applied to a wide range of reactions, including the synthesis of α,β-unsaturated compounds and various heterocyclic systems. oatext.comresearchgate.net These methods are characterized by short reaction times, high yields, and operational simplicity. researchgate.netcapes.gov.br While a specific example for the solvent-free synthesis of this compound is not detailed in the provided search results, the successful application of these principles to the synthesis of other diols and related compounds suggests the feasibility of developing such a process for this compound. organic-chemistry.orgacs.orgrsc.org

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. rsc.org This technology utilizes microwave energy to directly and efficiently heat the reaction mixture, resulting in rapid temperature increases and localized superheating effects that can dramatically reduce reaction times from hours to minutes. researchgate.netresearchgate.net

The application of microwave irradiation has been explored for a wide range of organic transformations, including the synthesis of heterocyclic compounds, condensation reactions, and the formation of carbon-sulfur bonds. jocpr.comresearchgate.netnih.gov In the context of diol synthesis, microwave assistance can be particularly advantageous. For instance, the synthesis of vicinal diols often involves multi-step sequences or reactions that require prolonged heating. capes.gov.br Microwave heating can enhance the efficiency of these steps. For example, a one-pot, three-step biocatalytic synthesis of optically active α-aryl vicinal diols has been developed, where enzymatic reactions are implicitly accelerated by controlled heating, a principle central to microwave-assisted transformations. capes.gov.br

The key advantages of MAOS include:

Reduced Reaction Times: Reactions that typically take several hours under conventional heating can often be completed in a matter of minutes. researchgate.net

Improved Yields: The rapid heating and high temperatures can lead to more efficient conversions and higher product yields. nih.gov

Enhanced Purity: Shorter reaction times can minimize the formation of byproducts, simplifying purification.

Energy Efficiency: Direct heating of the reaction vessel and its contents is more energy-efficient than conventional oil baths or heating mantles. rsc.org

While specific studies on the microwave-assisted synthesis of this compound are not prevalent in the reviewed literature, the principles and demonstrated successes in the synthesis of other diols and related structures strongly suggest its potential applicability. capes.gov.bripsantarem.pt The Claisen-Schmidt condensation to form chalcones, which are precursors to pyrazoline-based structures, demonstrates significantly reduced reaction times and improved yields under microwave irradiation compared to conventional methods, a principle that can be extrapolated to the synthesis of precursors for this compound. researchgate.net

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Selected Reactions

Reaction TypeConventional Method (Time)Microwave Method (Time)Yield (Conventional)Yield (Microwave)Reference
Pyrazoline Synthesis2–3 hours2–3 minutesLowerExcellent researchgate.net
Thioindole SynthesisNot specified4 minutesNot specified90-98% nih.gov
Triazole SynthesisHours/DaysMinutesLowerHigher rsc.org
Thiadiazine Synthesis8-10 hours7-10 minutes65-78%85-94% jocpr.com

Mechanochemical Approaches (e.g., grinding techniques)

Mechanochemistry, which utilizes mechanical force to induce chemical transformations, represents a significant advancement in green chemistry. irb.hrresearchgate.net Techniques such as ball milling and grinding are increasingly used for organic synthesis, often eliminating the need for bulk solvents and reducing energy consumption. beilstein-journals.orgirejournals.com This approach is particularly noted for its ability to promote reactions between solid-state reactants, sometimes leading to unique reactivity and product selectivity not observed in solution-phase chemistry. researchgate.netmdpi.com

The application of mechanochemistry to the synthesis of diols has been demonstrated. For example, a solvent- and catalyst-free method for the functionalization of olefins using hypervalent iodine reagents has been developed to produce 1,3-diols. nih.govresearchgate.net This process occurs through a cascade reaction initiated by the mechanical force in a ball mill. nih.gov The advantages of mechanochemical synthesis are numerous and address several key goals of sustainable chemistry:

Solvent Reduction: Many mechanochemical reactions are performed in the absence of a solvent or with only minimal amounts of liquid (liquid-assisted grinding, LAG), drastically reducing waste. researchgate.netbeilstein-journals.org

Energy Efficiency: Reactions are often conducted at room temperature, with the necessary energy supplied directly through mechanical force, which can be more efficient than thermal heating. researchgate.net

Novel Reactivity: The solid-state environment can lead to the formation of products that are difficult to obtain through traditional solution-based methods. mdpi.com

Scalability: While traditionally a laboratory-scale technique, advancements in milling technology are making mechanochemistry increasingly viable for industrial applications. acs.org

Although direct mechanochemical synthesis of this compound is not explicitly detailed in the surveyed literature, the successful synthesis of other diols and a vast array of other organic molecules, from Grignard reagents to complex heterocycles, underscores the broad potential of this methodology. nih.govacs.org The pinacol rearrangement, a classic reaction involving diols, has also been successfully performed under mechanochemical conditions, highlighting the compatibility of this functional group with grinding techniques. acs.org

Table 2: Examples of Mechanochemical Organic Synthesis

Reaction TypeReactantsConditionsYieldKey AdvantageReference
1,3-Diol SynthesisStyrenes, Hypervalent Iodine ReagentsBall Milling, Solvent-FreeNot specifiedCatalyst-free, solvent-free nih.govresearchgate.net
Suzuki CouplingAryl Chlorides, Boronic AcidsLiquid-Assisted Grindingup to 97%High yield for unreactive chlorides beilstein-journals.org
Grignard Reagent SynthesisOrganic Halides, MagnesiumBall MillingNot specifiedAir-stable synthesis acs.org
Azacene SynthesisDiamines, DionesBall Milling72-96%Time-efficient, simple purification beilstein-journals.org

Development of Recoverable and Recyclable Catalysts

The development of recoverable and recyclable catalysts is a critical area of research aimed at improving the economic and environmental sustainability of chemical manufacturing. lucp.net For the synthesis of vicinal diols like this compound, a common route is the dihydroxylation of the corresponding alkene (in this case, heptene). Asymmetric dihydroxylation (AD), often catalyzed by expensive and toxic heavy metals like osmium, is a prime target for the application of recyclable catalysts. lucp.netresearchgate.net

Heterogeneous catalysts, where the active catalytic species is immobilized on a solid support, offer significant advantages over their homogeneous counterparts. lucp.net These benefits include:

Ease of Separation: The catalyst can be easily removed from the reaction mixture by simple filtration, eliminating the need for complex purification procedures. rsc.org

Reduced Product Contamination: Immobilization prevents the leaching of toxic metal catalysts into the final product, which is particularly important in the pharmaceutical and fine chemical industries. lucp.net

A variety of supports have been successfully employed for the immobilization of catalysts used in diol synthesis. These include polymers, silica, ion-exchange resins, and magnetic nanoparticles. lucp.netacs.orgnih.gov For example, osmium tetroxide (OsO₄), a key reagent for dihydroxylation, has been microencapsulated in polystyrene or supported on resins and silica. lucp.netacs.org These heterogeneous systems have shown high efficiency and enantioselectivity in the dihydroxylation of a wide range of olefins. acs.org Furthermore, the catalyst can often be recovered quantitatively and reused multiple times with little to no loss in activity. acs.org

Similarly, catalysts for the synthesis of polycarbonate diols (PCDLs) from dimethyl carbonate and other diols have been developed using heterogeneous systems like KNO₃ supported on γ-Al₂O₃. rsc.org These catalysts demonstrate good activity and can be recovered and reused for several cycles. rsc.org The use of magnetic nanoparticles as a support for catalysts also represents a promising strategy, as the catalyst can be easily separated from the reaction mixture using an external magnet. nih.govresearchgate.net

Table 3: Examples of Recoverable and Recyclable Catalysts for Diol Synthesis

Catalyst SystemSupport MaterialReaction TypeReusabilityKey AdvantageReference
OsO₄²⁻Ion-Exchange ResinAsymmetric DihydroxylationMultiple cycles with consistent activityHigh efficiency and enantioselectivity acs.org
OsmiumPolystyrene MicrocapsulesAsymmetric DihydroxylationRecyclableReduced toxicity and leaching lucp.net
KNO₃γ-AluminaPolycarbonate Diol SynthesisReused 5 times with >68% conversionEasy separation and cost-effective rsc.org
OsO₄²⁻ChloroapatiteAsymmetric DihydroxylationRecyclableHigh propensity for ion exchange lucp.net
Copper(II) ComplexMagnetic NanoparticlesImidazopyridine SynthesisHigh reusabilitySimple magnetic separation researchgate.net

Stereochemical Aspects and Conformational Analysis of 3,4 Heptanediol

Isomeric Forms and Chiral Centers in 3,4-Heptanediol

This compound is an organic compound with the molecular formula C₇H₁₆O₂. guidechem.com Its structure features a seven-carbon chain with hydroxyl (-OH) groups attached to the third and fourth carbon atoms. The presence of these substituents gives rise to stereoisomerism, a phenomenon where molecules have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. libretexts.orggatech.edu

The key to the stereochemistry of this compound lies in its two chiral centers. A chiral center, or stereocenter, is typically a carbon atom bonded to four different substituent groups. libretexts.orgamazonaws.com In the case of this compound, both carbon-3 (C3) and carbon-4 (C4) are chiral centers.

Carbon-3 (C3) is bonded to a hydrogen atom (H), a hydroxyl group (-OH), an ethyl group (-CH₂CH₃), and a (4-hydroxybutyl) group (-CH(OH)CH₂CH₂CH₃).

Carbon-4 (C4) is bonded to a hydrogen atom (H), a hydroxyl group (-OH), a propyl group (-CH₂CH₂CH₃), and a (3-hydroxypropyl) group (-CH(OH)CH₂CH₃).

The presence of two chiral centers means that the maximum possible number of stereoisomers is 2ⁿ, where n is the number of chiral centers. For this compound, this calculates to 2² = 4 possible stereoisomers. alevelh2chemistry.comyoutube.com These stereoisomers manifest as enantiomeric pairs and a meso compound.

The four stereoisomers of this compound can be classified into two categories: a pair of enantiomers and a meso compound.

Enantiomeric Pairs: Enantiomers are stereoisomers that are non-superimposable mirror images of each other. libretexts.orggatech.edu They have identical physical properties, except for their interaction with plane-polarized light. For this compound, the enantiomeric pair consists of:

(3R,4R)-3,4-Heptanediol : This isomer has the R configuration at both chiral centers. nih.gov

(3S,4S)-3,4-Heptanediol : This isomer is the mirror image of the (3R,4R) form and has the S configuration at both chiral centers. lookchem.com

Meso Compound: A meso compound is an achiral compound that has multiple chiral centers. libretexts.orglibretexts.org It is characterized by an internal plane of symmetry that allows it to be superimposable on its mirror image, rendering it optically inactive. alevelh2chemistry.commasterorganicchemistry.com In this compound, the substituents on C3 and C4 are different (ethyl vs. propyl group relative to the rest of the molecule), which means no internal plane of symmetry can exist. Therefore, the (3R,4S) and (3S,4R) forms are not a single meso compound but rather a second pair of enantiomers, known as diastereomers of the (3R,4R) and (3S,4S) pair. youtube.com The term "meso" applies when the substituents on the chiral centers are identical, which is not the case here. The diastereomeric pair is:

(3R,4S)-3,4-Heptanediol

(3S,4R)-3,4-Heptanediol

Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. youtube.com

StereoisomerConfiguration at C3Configuration at C4RelationshipOptical Activity
(3R,4R)-3,4-HeptanediolRREnantiomersActive
(3S,4S)-3,4-HeptanediolSSActive
(3R,4S)-3,4-HeptanediolRSEnantiomers (Diastereomers of the R,R/S,S pair)Active
(3S,4R)-3,4-HeptanediolSRActive

The absolute configuration of each chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. msu.edu This system provides an unambiguous way to name stereoisomers with R (from the Latin rectus, for right) or S (from the Latin sinister, for left) descriptors. msu.edulibretexts.org

The process for assigning configuration to a chiral center in this compound involves these steps:

Assign Priorities: The four groups attached to the chiral carbon are ranked based on the atomic number of the atom directly bonded to the chiral center. Higher atomic numbers receive higher priority. msu.edulibretexts.org

For C3, the priority order is: -OH (O, atomic number 8) > -CH(OH)C₃H₇ (C, atomic number 6) > -CH₂CH₃ (C, atomic number 6) > -H (H, atomic number 1).

A tie between the two carbon groups is resolved by examining the atoms at the next position until a point of difference is found. msu.edu

Orient the Molecule: The molecule is oriented in space so that the lowest-priority group (in this case, hydrogen) is pointing away from the viewer. msu.edu

Determine Configuration: The direction from the highest priority group (#1) to the second (#2) to the third (#3) is observed. libretexts.org

If the direction is clockwise , the configuration is assigned R . youtube.com

If the direction is counter-clockwise , the configuration is assigned S . youtube.com

This process is repeated for each chiral center (C3 and C4) to determine the full stereochemical name of the isomer (e.g., (3R,4R)-3,4-Heptanediol). youtube.com

Conformational Preferences and Landscape Analysis

Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through rotation about single bonds. fiveable.meutdallas.edu For this compound, the most significant conformational flexibility arises from rotation around the central C3-C4 bond. The relative stability of these conformers is dictated by a balance of steric hindrance, torsional strain, and intramolecular interactions.

A defining feature influencing the conformational landscape of this compound is the potential for intramolecular hydrogen bonding. scite.ainih.gov This occurs when the hydrogen atom of one hydroxyl group forms a non-covalent bond with the oxygen atom of the other hydroxyl group within the same molecule. researchgate.net

For this interaction to occur, the molecule must adopt a conformation where the two hydroxyl groups are in close proximity. This typically favors gauche conformations around the C3-C4 bond, where the dihedral angle between the two C-O bonds is approximately 60°. In contrast, an anti conformation (180° dihedral angle) would place the hydroxyl groups too far apart for effective hydrogen bonding. This intramolecular bond stabilizes the gauche conformer, making it lower in energy than it would be otherwise. stackexchange.com The formation of this quasi-five-membered ring (including C3, C4, the two oxygens, and the hydrogen) significantly restricts the molecule's free rotation and locks it into a more folded structure. researchgate.net

Torsional barriers are the energy hurdles that must be overcome for a molecule to rotate around a single bond. fiveable.me The interconversion between different conformers (e.g., from one staggered conformation to another through an eclipsed state) is a dynamic process. The magnitude of the energy barrier to rotation determines the rate of this interconversion. researchgate.net

In this compound, rotation around the C3-C4 bond involves moving bulky alkyl groups (ethyl and propyl) and hydroxyl groups past one another.

Staggered Conformations: These are energy minima where the substituents on C3 are positioned as far as possible from the substituents on C4, minimizing steric and torsional strain. fiveable.me

Eclipsed Conformations: These represent energy maxima (transition states) where the substituents on C3 and C4 are aligned, leading to increased steric repulsion and torsional strain. fiveable.me

Conformation (around C3-C4 bond)Approximate O-C-C-O Dihedral AngleKey InteractionsRelative Stability
Anti180°Steric hindrance minimized, no intramolecular H-bondingLess stable than H-bonded gauche
Gauche~60°Potential for intramolecular H-bonding, some steric strainPotentially most stable due to H-bond
Eclipsed0°, 120°High torsional and steric strainLeast stable (transition state)

In condensed phases (liquid or solid), intermolecular forces play a crucial role in determining the preferred conformation and bulk properties of this compound. libretexts.org The primary intermolecular interaction for this molecule is hydrogen bonding between the hydroxyl groups of adjacent molecules. libretexts.org

In Solution: In a non-polar solvent, intramolecular hydrogen bonding is likely to be a dominant factor, as described above. However, in protic or polar solvents (like water or ethanol), the solvent molecules can compete to form hydrogen bonds with the hydroxyl groups of this compound. researchgate.net This intermolecular solute-solvent hydrogen bonding can disrupt the intramolecular bond, leading to a greater population of conformers, including the anti conformation, where the hydroxyl groups are more exposed and available to interact with the solvent. libretexts.org

In the Solid State: In the crystalline solid, the molecules arrange themselves in a regular, repeating lattice to maximize favorable intermolecular interactions and achieve the most stable packing. core.ac.uk For this compound, this involves an extensive network of intermolecular hydrogen bonds, where the hydroxyl group of one molecule acts as a hydrogen bond donor to the hydroxyl group of a neighboring molecule, which in turn donates to another. nih.gov This network of interactions dictates the crystal structure and significantly restricts the conformational freedom of individual molecules, often locking them into a single, low-energy conformation. The specific conformation adopted in the solid state will be the one that best facilitates this optimal packing and hydrogen-bonding network. core.ac.uk

Stereochemical Purity and Resolution Techniques

The resolution of stereoisomers of this compound presents a significant challenge due to their similar physical and chemical properties. Achieving high stereochemical purity requires specialized techniques that can effectively discriminate between the different spatial arrangements of the enantiomers and diastereomers.

Chromatographic techniques are powerful tools for the separation of stereoisomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common methods employed for chiral separations. The success of these separations relies heavily on the use of a chiral stationary phase (CSP) or the derivatization of the analyte with a chiral reagent to form diastereomers that can be separated on an achiral stationary phase.

For vicinal diols like this compound, enantioselective GC is a particularly effective method. The diol is often derivatized to a more volatile compound, such as a diacetate or a cyclic acetal (B89532), before analysis. The separation is then carried out on a capillary column coated with a chiral stationary phase, typically a cyclodextrin (B1172386) derivative. The differential interaction between the stereoisomers of the derivatized this compound and the chiral selector of the stationary phase leads to different retention times, allowing for their separation and quantification.

While specific studies detailing the advanced chromatographic separation of this compound are not widely available in publicly accessible literature, the general principles of chiral chromatography for vicinal diols can be applied. The choice of the chiral stationary phase and the derivatizing agent is critical and often requires empirical optimization to achieve baseline separation of all stereoisomers.

Table 1: General Parameters for Chiral GC Separation of Vicinal Diols

ParameterDescriptionTypical Values/Conditions
Chromatograph Gas ChromatographEquipped with Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Column Capillary ColumnFused silica, 25-30 m length, 0.25 mm I.D.
Stationary Phase Chiral Stationary PhaseCyclodextrin derivatives (e.g., heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin)
Carrier Gas Inert GasHelium or Hydrogen
Injector Temperature Varies with analyte volatility200-250 °C
Oven Temperature Program Gradient or IsothermalOptimized for separation, e.g., 60 °C hold for 2 min, then ramp to 180 °C at 2 °C/min
Detector Temperature Higher than column temperature250-300 °C
Derivatization To increase volatility and improve separationAcetylation (acetic anhydride), trifluoroacetylation (trifluoroacetic anhydride)

Note: This table represents typical conditions for the chiral GC analysis of vicinal diols and would require optimization for the specific analysis of this compound stereoisomers.

Classical resolution methods, such as diastereomeric salt formation and preferential crystallization, remain valuable for the large-scale separation of enantiomers. These techniques exploit the differences in physical properties, such as solubility, between diastereomers.

For a diol like this compound, resolution via diastereomeric salt formation would typically involve the reaction of the racemic diol with a chiral resolving agent, such as a chiral carboxylic acid or its derivative, to form diastereomeric esters. These esters, having different physical properties, can then be separated by fractional crystallization. Once separated, the individual diastereomeric esters can be hydrolyzed to yield the enantiomerically pure diols and the recovered resolving agent. Common resolving agents for alcohols include tartaric acid, mandelic acid, and camphorsulfonic acid.

The success of this method depends on several factors, including the choice of resolving agent, the solvent system for crystallization, and the crystallization conditions (temperature, cooling rate). The formation of well-defined, easily separable crystals of one diastereomer while the other remains in solution is the key to an efficient resolution.

Preferential crystallization is another technique that can be employed for the resolution of enantiomers that crystallize as a conglomerate (a mechanical mixture of enantiopure crystals). In this process, a supersaturated solution of the racemate is seeded with a crystal of one of the desired enantiomers. This induces the crystallization of that enantiomer, which can then be separated by filtration. While effective for some compounds, this method is less common as only a small percentage of chiral compounds form conglomerates.

Detailed research findings on the specific application of these crystallization methods to this compound are scarce in the available literature. However, the general principles are well-established for the resolution of other chiral alcohols and vicinal diols.

Table 2: General Steps in Resolution by Diastereomeric Salt Formation

StepDescriptionKey Considerations
1. Resolving Agent Selection Choose an enantiomerically pure chiral acid or base.Availability, cost, and ability to form crystalline salts with the analyte.
2. Diastereomer Formation React the racemic this compound with the resolving agent.Stoichiometry, reaction conditions (solvent, temperature, catalyst).
3. Fractional Crystallization Separate the diastereomers based on solubility differences.Choice of solvent, control of supersaturation and cooling rate.
4. Isolation of Diastereomer Filter and wash the less soluble diastereomeric crystals.Purity of the isolated diastereomer.
5. Liberation of Enantiomer Hydrolyze the separated diastereomer to obtain the pure enantiomer.Reaction conditions to avoid racemization.
6. Recovery of Resolving Agent Isolate and purify the resolving agent for reuse.Economic and environmental considerations.

Note: This table outlines the general workflow for resolving a chiral alcohol via diastereomeric salt formation and would need to be adapted and optimized for this compound.

Chemical Transformations and Reactivity of 3,4 Heptanediol

Functional Group Interconversions of Hydroxyl Groups

The hydroxyl groups of 3,4-heptanediol are versatile handles for functional group interconversions, a cornerstone of synthetic organic chemistry. imperial.ac.uk These transformations allow for the replacement of the -OH groups with other functionalities, paving the way for the synthesis of a diverse range of heptane (B126788) derivatives.

A primary example of such interconversion is the conversion of alcohols to alkyl halides. While direct reactions with hydrogen halides are possible, a more controlled and common laboratory practice involves a two-step process. First, the hydroxyl groups are converted into better leaving groups, such as sulfonate esters (tosylates, mesylates). This is achieved by reacting the diol with a sulfonyl chloride in the presence of a base. vanderbilt.edu The resulting disulfonate ester can then be readily displaced by a halide ion (e.g., Cl⁻, Br⁻, I⁻) via an SN2 reaction to yield a dihaloheptane. vanderbilt.edu The mechanism for the analogous synthesis of 1,7-dibromoheptane (B124887) from 1,7-heptanediol (B42083) has been studied and established to proceed through an SN2 pathway, which suggests a similar mechanistic route for this compound. asianpubs.org

Transformation Reagents Product Reaction Type
Diol to Ditosylatep-Toluenesulfonyl chloride, Pyridine (B92270)3,4-Heptanediyl-bis(tosylate)Sulfonate Ester Formation
Ditosylate to DihalideSodium Halide (NaX) in Acetone (B3395972)3,4-DihaloheptaneNucleophilic Substitution (SN2)

Derivatization Strategies for Enhanced Reactivity or Specific Chemical Applications

Derivatization involves converting a functional group into a derivative, often to protect it, enhance its reactivity, or improve its analytical detection. nih.gov For this compound, derivatization strategies focus on the reactivity of its hydroxyl groups.

Esterification: this compound readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding diesters. A documented example is the acetylation of this compound to yield 3,4-diacetoxyheptane. uni.edu This reaction is typically carried out using an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. The resulting diacetate was used as a precursor in the synthesis of 2,4-heptadiene (B15475853) through pyrolysis. uni.edu The general esterification reaction, often catalyzed by an acid like sulfuric acid, is a reversible process known as Fischer esterification. masterorganicchemistry.com

Etherification: The hydroxyl groups can also be converted into ethers. For instance, a patent describes a method for producing divinyl ether compounds from various alkanediols, including this compound, by reacting them with acetylene (B1199291) in the presence of an alkali metal catalyst. epo.org This would result in the formation of 3,4-divinyloxyheptane. Other etherification methods, such as the Williamson ether synthesis, could also be applied.

Reaction Reagents Product Example Reference
AcetylationAcetic Anhydride3,4-Diacetoxyheptane uni.edu
Divinyl EtherificationAcetylene, Alkali Metal Catalyst3,4-Divinyloxyheptane epo.org

As a compound with two secondary alcohol groups, the oxidation of this compound is expected to yield carbonyl compounds. Mild oxidation would convert the vicinal diol into the corresponding α-hydroxy ketone, 4-hydroxy-3-heptanone or 3-hydroxy-4-heptanone. More vigorous oxidation would lead to the formation of the diketone, 3,4-heptanedione (B89301).

A variety of oxidizing agents can be employed for the oxidation of secondary alcohols to ketones, including chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) or conditions like the Swern or Dess-Martin oxidations. solubilityofthings.commegalecture.com Chemoselective methods have been developed that can oxidize alcohols to carbonyl compounds efficiently at room temperature, such as using trichloroisocyanuric acid with catalytic TEMPO, which can be highly selective for primary over secondary alcohols but will oxidize secondary alcohols. organic-chemistry.org The reverse reaction, the enzymatic reduction of 2,3-heptanedione (B1166720) to 2,3-heptanediol, has been demonstrated, highlighting the relationship between these compound classes. nih.gov

Oxidation Product Description Typical Reagents
4-Hydroxy-3-heptanoneα-Hydroxy ketonePyridinium chlorochromate (PCC) (controlled)
3,4-HeptanedioneDiketoneStronger oxidizing agents (e.g., KMnO₄, CrO₃)

The 1,2-diol structure of this compound allows for the formation of five-membered cyclic derivatives.

Acetals and Ketals: In the presence of an acid catalyst, this compound can react with aldehydes or ketones to form cyclic acetals or ketals, respectively. For example, reaction with acetone would yield a cyclic ketal, specifically 2,2-dimethyl-4,5-dipropyl-1,3-dioxolane. This reaction is reversible and is often used to protect diol functionalities during a multi-step synthesis.

Epoxides: The formation of an epoxide from a 1,2-diol is a two-step process. It typically involves conversion to a cyclic intermediate like a cyclic carbonate or sulfate (B86663), followed by a subsequent reaction. Alternatively, one hydroxyl group can be converted to a good leaving group (like a tosylate), followed by intramolecular nucleophilic attack by the adjacent hydroxyl group under basic conditions to form the epoxide ring, yielding 3,4-epoxyheptane.

Cyclic Derivative Reactant Catalyst/Conditions
Cyclic KetalAcetoneAcid (e.g., H₂SO₄)
Cyclic Acetal (B89532)FormaldehydeAcid (e.g., H₂SO₄)
Epoxide1. Tosyl chloride, pyridine 2. Strong base (e.g., NaOH)Two-step sequence

Mechanistic Investigations of this compound Reactions

While specific mechanistic studies focused solely on this compound are not extensively documented, the reaction pathways can be reliably inferred from well-established organic chemistry principles and studies on analogous systems.

Esterification: The acid-catalyzed esterification (Fischer esterification) of this compound proceeds via a nucleophilic acyl substitution mechanism. The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the alcohol's hydroxyl group. masterorganicchemistry.com A tetrahedral intermediate is formed, which then eliminates a molecule of water after a series of proton transfers to yield the protonated ester, which is finally deprotonated to give the product. masterorganicchemistry.com

Halogenation via Sulfonate Ester: The conversion of the hydroxyl groups to halides via a sulfonate ester intermediate follows a two-stage mechanism. The first stage is the formation of the tosylate, a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. The second stage is an SN2 reaction where a halide ion acts as the nucleophile, attacking the carbon atom bearing the tosylate leaving group and inverting the stereochemistry at that center if it is chiral. vanderbilt.edu Studies on the conversion of 1,7-heptanediol to 1,7-dibromoheptane confirm the reaction follows a consecutive SN2 mechanism, where the formation of the bromo-alcohol intermediate is followed by a second, faster SN2 reaction to form the dibromide. asianpubs.org This provides strong evidence for a similar pathway in the 3,4-isomer.

Oxidation: The oxidation of alcohols to carbonyls can proceed through various pathways depending on the reagent. For example, oxidation using chromic acid involves the formation of a chromate (B82759) ester intermediate. This is followed by an E2-like elimination step where a base (often water) removes the proton from the carbon bearing the oxygen, and the C-H bond electrons move to form the C=O pi bond, with the departure of the reduced chromium species.

Kinetic and Thermodynamic Studies of Transformations

The chemical transformations of this compound, like other vicinal diols, are governed by specific kinetic and thermodynamic parameters. Key reactions include oxidation and dehydration, the efficiencies and pathways of which are dictated by factors such as temperature, pH, catalyst presence, and the inherent stereochemistry of the diol. While comprehensive kinetic and thermodynamic data specifically for this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous short-chain and vicinal diols.

Oxidation Kinetics:

The oxidation of diols is a fundamental transformation. Studies on similar molecules, such as the oxidation of cyclohexane (B81311) diols by periodate (B1199274), reveal that the reaction often proceeds through a cyclic periodate ester intermediate. surrey.ac.uk The formation of this cyclic intermediate can be the rate-determining step and is often subject to catalysis. surrey.ac.uk For instance, the formation of the cyclic ester from trans-cyclohexane diol is base-catalyzed. surrey.ac.uk

The kinetics of aqueous oxidation by hydroxyl (OH) radicals, an important process in atmospheric chemistry, have been studied for a range of linear diols. copernicus.org These reactions are typically fast, with bimolecular rate coefficients at 298 K in the range of 10⁹ M⁻¹s⁻¹. copernicus.org The rate constants are influenced by the carbon chain length and the position of the hydroxyl groups. While specific data for this compound is not provided, the data for similar diols suggest a high reactivity towards oxidative species.

A structure-activity relationship (SAR) can be used to estimate the rate coefficients for the reaction of diols with OH radicals. The rate constant is influenced by the number of C-H bonds and the presence of activating hydroxyl groups. The general trend shows that as the carbon chain length increases, the rate constant for oxidation also tends to increase. copernicus.org

Table 1: Aqueous Oxidation Rate Constants for Selected Diols with OH Radicals at 298 K This table presents kinetic data for the oxidation of various diols, providing a comparative context for the potential reactivity of this compound.

DiolRate Constant (kOHaq) (M⁻¹ s⁻¹)Reference Compound(s)
1,4-Butanediol(3.5 ± 0.1) × 10⁹Primary Kinetic Reference
1,5-Pentanediol(4.4 ± 0.7) × 10⁹Primary Kinetic Reference
2,3-Butanediol(3.8 ± 0.2) × 10⁹1,4-Butanediol

Data sourced from Hoffmann et al., 2009, as cited in reference copernicus.org.

Dehydration Thermodynamics and Kinetics:

The dehydration of diols is an acid-catalyzed process that typically follows an E1 elimination mechanism, involving the formation of a carbocation intermediate after protonation of a hydroxyl group. utwente.nl The stability of this carbocation intermediate is a key factor influencing the reaction's thermodynamics and the distribution of products (e.g., unsaturated alcohols or ketones). The dehydration of propylene (B89431) glycol, for example, has been studied over various catalysts, showing that reaction conditions can be tuned to favor specific products. utwente.nl

Thermodynamic data for this compound, such as its normal boiling point and critical temperature and pressure, have been critically evaluated and are available through resources like the NIST/TRC Web Thermo Tables. nist.gov These fundamental thermophysical properties are essential for understanding and modeling the phase behavior during transformations like vaporization, which is intrinsically linked to the thermodynamics of reactions conducted at elevated temperatures. nist.gov

Role of this compound as a Synthetic Intermediate for Complex Molecules

The stereoisomers of this compound serve as valuable chiral building blocks in the asymmetric synthesis of complex, biologically active molecules. Its two adjacent stereocenters make it a strategic starting point for creating target molecules with specific three-dimensional arrangements.

Synthesis of Insect Pheromones:

One of the notable applications of this compound derivatives is in the synthesis of insect pheromones. Specifically, it is a precursor for exo-brevicomin (B1210355) (exo-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane), an aggregation pheromone of several bark beetle species, including the highly destructive mountain pine beetle (Dendroctonus ponderosae). pherobase.comnih.gov The synthesis often involves the stereoselective creation of a diol structure analogous to this compound, which is then cyclized to form the bicyclic ketal structure of brevicomin. pherobase.comgoogle.com For example, a key step in many synthetic routes is the creation of (6R,7R)-6,7-epoxynonan-2-one, which is derived from precursors that establish the critical stereochemistry found in 3,4-diol systems.

Synthesis of Renin Inhibitors:

Chiral amino diols derived from a this compound backbone are crucial components of certain renin inhibitors, a class of drugs used to treat hypertension. semanticscholar.orgacs.org A key example is the C-terminal component of the renin inhibitor Zankiren, which is (2S,3R,4S)-2-amino-1-cyclohexyl-6-methylheptane-3,4-diol. researchgate.net The synthesis of this complex amino diol relies on establishing the three contiguous stereocenters, with the 3,4-diol moiety forming the core of the structure. acs.orgacs.org Efficient synthetic routes have been developed that utilize stereoselective reactions to construct this specific this compound derivative with high purity, demonstrating its importance as a high-value intermediate in medicinal chemistry. acs.org

Table 2: Applications of this compound as a Synthetic Intermediate This table summarizes the role of this compound and its derivatives in the synthesis of complex molecules.

Target Molecule ClassSpecific ExampleRole of this compound MoietyRelevant Citations
Insect Pheromonesexo-BrevicominServes as a key structural precursor that undergoes cyclization to form the bicyclic ether system. pherobase.com, google.com, nih.gov
Renin Inhibitors(2S,3R,4S)-2-Amino-1-cyclohexyl-6-methylheptane-3,4-diolForms the core stereochemical framework of the C-terminal portion of the inhibitor. semanticscholar.org, researchgate.net, acs.org, acs.org

The utility of this compound as an intermediate stems from the ability to control the stereochemistry at its C3 and C4 positions, which then directs the stereochemical outcome of the final complex molecule.

Advanced Spectroscopic Characterization and Analytical Methodologies for 3,4 Heptanediol

The elucidation of the complex structural and dynamic properties of 3,4-Heptanediol, a vicinal diol, necessitates the application of sophisticated spectroscopic techniques. These methods provide detailed insights into its conformational preferences, the nature of its intramolecular and intermolecular hydrogen bonds, its stereochemistry, and the dynamics of its conformational equilibria.

Computational Chemistry and Theoretical Studies on 3,4 Heptanediol

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are based on solving the Schrödinger equation, providing a "first-principles" or ab initio approach to understanding electronic structure and molecular properties. wikipedia.org These methods are fundamental for accurately describing the geometry, energy, and spectroscopic characteristics of 3,4-Heptanediol.

Density Functional Theory (DFT) for Molecular Structure, Energies, and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a molecule by modeling its electron density. spectroscopyonline.com It offers a favorable balance between computational cost and accuracy, making it a practical choice for studying medium-sized molecules like this compound. orientjchem.org

A typical DFT study on this compound would involve geometry optimization to find the lowest energy arrangement of its atoms. nepjol.info This process can identify the most stable three-dimensional structures of its different stereoisomers ((3R,4R), (3S,4S), (3R,4S), and (3S,4R)). By comparing the optimized energies, one can predict the relative stability of these isomers.

Once the geometries are optimized, vibrational frequency calculations can be performed at the same level of theory. orientjchem.org These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks in an Infrared (IR) spectrum. scispace.com This allows for a theoretical prediction of the IR spectrum, aiding in the identification of key functional groups. For this compound, characteristic frequencies would include O-H stretching, C-O stretching, and various C-H bending and stretching modes. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining results that correlate well with experimental data. spectroscopyonline.com

Table 1: Illustrative DFT-Calculated Properties for a this compound Isomer.
PropertyCalculated Value (Example)Significance
Total Electronic Energy-425.123 HartreesUsed to compare the relative stability of different isomers and conformers.
Dipole Moment2.15 DebyeIndicates the molecule's overall polarity, influencing intermolecular interactions.
O-H Stretch Frequency~3500-3700 cm⁻¹Corresponds to a major peak in the IR spectrum, characteristic of the hydroxyl groups. spectroscopyonline.com
C-O Stretch Frequency~1050-1150 cm⁻¹Another key vibrational mode for identifying the alcohol functional groups. uit.no

Ab Initio Methods for High-Level Electronic Structure and Thermochemistry

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry techniques that solve the Schrödinger equation without using empirical parameters derived from experimental data. wikipedia.org These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, are known for their high accuracy, though they are computationally more demanding than DFT. wikipedia.orgosti.gov

For this compound, high-level ab initio calculations, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), can provide "gold standard" benchmark energies. osti.gov These calculations are invaluable for obtaining highly accurate thermochemical data, such as the heat of formation or atomization energy. osti.gov While computationally expensive, composite methods like the Gaussian-n (e.g., G4(MP2)) theories combine results from different levels of theory to achieve high accuracy with manageable computational resources. nii.ac.jp Such approaches are essential for creating reliable thermochemical models for combustion or atmospheric chemistry where precise energy values are critical.

Table 2: Comparison of Ab Initio Method Characteristics.
MethodTypical AccuracyComputational Cost Scaling (N=basis functions)Primary Application for this compound
Hartree-Fock (HF)Qualitative~N⁴Provides a basic, mean-field approximation of the electronic structure. wikipedia.org
Møller–Plesset (MP2)Good~N⁵Includes electron correlation for more accurate energy and structure predictions. wikipedia.org
Coupled Cluster (CCSD(T))Excellent ("Gold Standard")~N⁷High-accuracy benchmark calculations for thermochemical properties. osti.gov

Prediction of Spectroscopic Properties (e.g., IR, NMR chemical shifts) from First Principles

Quantum mechanical calculations are highly effective at predicting spectroscopic properties from first principles. As mentioned, DFT calculations yield vibrational frequencies that can be used to simulate an IR spectrum. spectroscopyonline.com

Furthermore, QM methods can predict Nuclear Magnetic Resonance (NMR) parameters. By calculating the magnetic shielding tensor for each nucleus in the presence of an external magnetic field, one can determine the isotropic shielding constant (σ). The chemical shift (δ) is then calculated by comparing this value to the shielding constant of a reference compound, typically tetramethylsilane (B1202638) (TMS). faccts.de

For this compound, this would allow for the prediction of the ¹H and ¹³C NMR spectra. Theoretical chemical shifts for the different hydrogen and carbon atoms can be calculated, helping to assign peaks in an experimental spectrum. mdpi.com These calculations are sensitive to the molecule's conformation, and by performing a Boltzmann-weighted average of the predicted shifts over a range of low-energy conformers, a more accurate representation of the solution-state spectrum can be achieved. faccts.dethieme-connect.de

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods are highly accurate, their computational cost limits them to relatively small systems or short timescales. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations use classical physics approximations, treating atoms as spheres and bonds as springs, which allows for the study of much larger systems and longer events.

Conformational Sampling and Ensemble Analysis of this compound Isomers

This compound is a flexible molecule with several rotatable single bonds, leading to a large number of possible conformations. Molecular dynamics simulations are ideal for exploring this conformational space. nih.gov An MD simulation solves Newton's equations of motion for every atom in the system, generating a trajectory that shows how the molecule's position and shape evolve over time.

By running an MD simulation for a sufficient duration (nanoseconds to microseconds), one can generate a representative ensemble of conformations that the molecule is likely to adopt at a given temperature. mdpi.com This process, known as conformational sampling, is crucial for understanding the dynamic behavior of this compound's isomers. biorxiv.org Analysis of the resulting trajectory can reveal the most populated conformational states, the energy barriers between them, and the radius of gyration, providing a comprehensive picture of the molecule's flexibility and preferred shapes. mdpi.com

Intermolecular Interaction Studies (e.g., Solvent Effects on Conformation and Reactivity)

The environment surrounding a molecule can significantly influence its properties and behavior. rsc.org MD simulations excel at studying these intermolecular interactions by explicitly including solvent molecules (e.g., water, ethanol, DMSO) in the simulation box. rsc.org

By simulating this compound in different solvents, one can investigate how solvent effects alter its conformational preferences. For example, in a polar protic solvent like water, the diol's hydroxyl groups would form hydrogen bonds with solvent molecules, which might stabilize different conformations compared to those preferred in a non-polar solvent or the gas phase. nih.govacs.org These simulations can quantify the number and lifetime of hydrogen bonds, analyze the local solvent structure around the solute, and calculate the free energy of solvation. This provides critical insights into how the choice of solvent can impact the molecule's structure and, consequently, its reactivity. rsc.org

Hydrogen Bonding Network Analysis

Hydrogen bonding is a critical factor governing the physical properties and molecular interactions of diols like this compound. preprints.org Computational analysis provides a powerful lens for examining both internal (intramolecular) and external (intermolecular) hydrogen bonding networks.

Intramolecular hydrogen bonds (IMHBs) occur when a hydrogen atom forms a bond with an acceptor atom (like oxygen) within the same molecule. libretexts.org In this compound, an IMHB can form between the hydrogen of one hydroxyl group and the oxygen of the other, creating a cyclic conformation. The stability and prevalence of this internal bond are influenced by a balance between the intrinsic energy of the H-bond and the entropic cost of forming a ring structure. csic.es

Several computational methods are employed to characterize these internal bonds.

Table 1: Computational Methods for Intramolecular Hydrogen Bond (IMHB) Analysis
MethodDescription and FindingsSource
Conformational SearchingUses force fields (e.g., OPLS 2005) to calculate and rank conformers by energy. The lowest energy conformer is then analyzed to identify the presence and geometry of IMHBs. rsc.org
Molecular Dynamics (MD) SimulationsSimulates the movement of atoms over time to explore the conformational landscape. It can quantify the prevalence of folded (H-bonded) vs. unfolded conformers in various solvents. csic.es
Density Functional Theory (DFT)A quantum mechanical method used to investigate electronic structure. DFT calculations can highlight the importance of IMHBs in pre-organizing a molecule's resting state and stabilizing reaction intermediates. nih.gov
Quasi-Atomic Orbital (QUAO) AnalysisThis bonding analysis method provides an intrinsic prediction of the IMHB strength directly from the molecular wave function, avoiding biases inherent in other methods. It characterizes the H-bond as a 4-electron, 3-center bond. osti.gov

For this compound, the proximity of the hydroxyl groups on adjacent carbons (C3 and C4) makes the formation of a stable five-membered ring via an IMHB highly probable.

Intermolecular hydrogen bonds occur between separate molecules, such as between two this compound molecules or between a diol molecule and a solvent molecule. libretexts.org These interactions are fundamental to the bulk properties of the substance. In the liquid state, diols form extensive hydrogen-bonded networks. mdpi.com

There is often a competition between the formation of intramolecular and intermolecular hydrogen bonds. csic.es The presence of a polar, hydrogen-bonding solvent can disrupt IMHBs as the solvent molecules compete to form intermolecular H-bonds with the diol's hydroxyl groups. csic.esmdpi.com Conversely, in non-polar solvents, IMHBs may be more favored.

Studies on analogous ether alcohols using molecular dynamics (MD) simulations have provided detailed insights into this interplay. mdpi.com Analysis of radial distribution functions (RDFs) from these simulations can quantify the extent and nature of different types of hydrogen bonds (e.g., intermolecular OH-OH vs. intramolecular OH-ether). mdpi.com For diols, intermolecular hydrogen bonding between hydroxyl groups (OH-OH) is a dominant interaction. mdpi.com The strength of these interactions is evidenced by the relatively high boiling points of diols compared to non-polar molecules of similar molecular weight. libretexts.org

Table 2: Comparison of Intermolecular and Intramolecular Hydrogen Bonding in Diols
CharacteristicIntramolecular H-BondingIntermolecular H-BondingSource
Nature of Interaction Occurs within a single molecule (e.g., between the two -OH groups of this compound).Occurs between two or more separate molecules (e.g., diol-diol or diol-solvent). libretexts.orgmdpi.com
Key Influencing Factors Molecular geometry, distance between donor/acceptor groups.Solvent polarity, temperature, concentration. csic.esmdpi.com
Effect of Polar Solvents Can be disrupted due to competition from solvent molecules.Strongly favored, with solvent molecules participating in the H-bond network. csic.es
Effect of Temperature Can slightly increase as higher temperatures allow the molecule to access conformations favorable for H-bonding.Generally decreases as increased kinetic energy overcomes the attractive forces. mdpi.com

Compound Index

Future Research Directions and Unexplored Potential of 3,4 Heptanediol in Academic Chemistry

Development of Novel and Highly Stereoselective Catalysts for 3,4-Heptanediol Synthesis

The synthesis of this compound has advanced from traditional acid-catalyzed hydration to more controlled methods like the epoxide ring-opening of 2-ethyl-3-propyloxirane (B13943628), which can achieve high yields using specific catalysts. However, the primary future challenge is not merely synthesizing the compound but controlling its absolute and relative stereochemistry with high fidelity. The two adjacent stereocenters at the C3 and C4 positions mean that this compound can exist as a pair of enantiomers ((3R,4R) and (3S,4S)) and a meso compound ((3R,4S)). Future research must focus on developing catalytic systems that can selectively produce a single desired stereoisomer, a critical requirement for applications in pharmaceuticals and materials science.

Prospective research in this area could draw inspiration from recent breakthroughs in asymmetric catalysis for other diols. nih.gov The development of novel chiral catalysts, including transition metal complexes, organocatalysts, and metal-organic frameworks (MOFs), is a promising frontier. nih.govmdpi.com For instance, research could explore chiral aryl iodide catalysts, which have shown success in the enantioselective synthesis of other hydroxylated compounds like para-quinols. rsc.org Another avenue involves designing MOFs with precisely tailored chiral pores that can act as "nanoreactors," guiding the stereochemical outcome of the diol synthesis. nih.gov

Table 1: Potential Catalytic Systems for Stereoselective this compound Synthesis
Catalyst ClassPotential ApproachAnticipated AdvantagesKey Research Challenge
Chiral Transition Metal ComplexesAsymmetric dihydroxylation of (E)-3-heptene or hydrogenation of 3,4-heptanedione (B89301) using catalysts with chiral ligands (e.g., BINAP, Salen).High enantioselectivity and turnover numbers.Developing ligands that provide effective stereocontrol for a flexible heptane (B126788) backbone.
OrganocatalystsProline-derived or chiral phosphoric acid catalysts for asymmetric aldol (B89426) or related reactions to construct the diol framework.Metal-free, environmentally benign, and often tolerant of various functional groups.Achieving high diastereoselectivity in addition to enantioselectivity.
Metal-Organic Frameworks (MOFs)Utilizing chiral MOFs to create a constrained environment for the stereoselective hydrolysis of an epoxide precursor. nih.govTunable porosity and chirality, potential for catalyst recycling.Synthesis of stable MOFs that can accommodate the substrate and control its orientation effectively.
BiocatalysisEmploying engineered enzymes (e.g., reductases, hydrolases) for the stereoselective reduction of a diketone precursor or resolution of a racemic diol mixture.Exceptional selectivity under mild conditions.Enzyme discovery and engineering for non-natural substrates.

Beyond its synthesis, the utility of this compound as a synthetic intermediate depends on the ability to selectively functionalize one of its two hydroxyl groups. As the two secondary alcohols are electronically similar, achieving high chemo- and regioselectivity is a significant challenge. Future research must devise strategies to differentiate these two positions, enabling the stepwise construction of more complex molecules.

One promising approach is the temporary conversion of the diol into a cyclic intermediate, such as a cyclic sulfate (B86663) ester. This strategy has been successfully used for the regioselective functionalization of other polyols, where the cyclic intermediate can undergo a catalytic C(sp³)–C(sp³) cross-coupling reaction at one of the carbon centers before the sulfate is cleaved. nih.gov Adapting this methodology to this compound could allow for the selective alkylation or arylation at either the C3 or C4 position. Another avenue involves the use of directing groups, a powerful strategy in C-H functionalization, which could be adapted for selective reactions on the diol backbone. rsc.org Furthermore, developing catalytic systems for regioselective oxidation, etherification, or esterification, perhaps based on steric control or transient hydrogen bonding with the catalyst, would be a major advance. organic-chemistry.org

Table 2: Future Strategies for Regioselective Functionalization of this compound
StrategyDescriptionPotential TransformationReference Concept
Cyclic IntermediatesFormation of a cyclic sulfate, boronate ester, or acetal (B89532) to lock the conformation and activate one hydroxyl group differently from the other.Selective ring-opening with nucleophiles (e.g., Grignard reagents).Kumada-type coupling of cyclic sulfate esters. nih.gov
Catalytic Steric ControlEmploying a bulky catalyst that preferentially reacts with the sterically more accessible hydroxyl group.Monoprotection (e.g., silylation), monoesterification.Enzyme-mimicking catalysts with defined binding pockets.
Directing GroupsTransiently attaching a directing group that positions a catalyst to react at a specific C-H or O-H bond.Regioselective C-H activation or remote functionalization.Rhodium-catalyzed C-H heteroarylation. rsc.org
Enzymatic CatalysisUsing lipases or other enzymes for regioselective acylation or deacylation.Synthesis of monoesters and other selectively modified derivatives.Kinetic resolution of diols via enzymatic acylation.

Advanced Mechanistic Insights into Complex Reactions Involving this compound

A deeper, quantitative understanding of the mechanisms governing reactions of this compound is essential for optimizing existing transformations and designing new ones. Future research should move beyond qualitative descriptions to detailed computational and experimental mechanistic studies. Techniques such as Density Functional Theory (DFT) calculations can be employed to map potential energy surfaces, identify transition states, and rationalize observed selectivities in reactions like oxidation or cyclization. researchgate.netmdpi.com

For example, in the selective oxidation of one hydroxyl group, DFT calculations could elucidate how catalyst-substrate interactions favor hydride abstraction from one carbon over the other. researchgate.net These computational predictions can be validated through experimental methods, such as kinetic isotope effect (KIE) studies, to determine whether C-H bond cleavage is the rate-determining step. rsc.org Similarly, studying the role of the diol itself as a solvent or co-solvent in reactions like nucleophilic substitutions could provide insights into how specific hydrogen bonding interactions with transition states can accelerate reaction rates. researchgate.net Such fundamental knowledge is crucial for the rational design of better catalysts and reaction conditions.

Exploration of New Derivatization Chemistries and Tandem Transformations

The current known reactions of this compound, such as oxidation to ketones or reduction to alkanes, represent only a fraction of its potential. A significant area for future exploration is the development of novel derivatization chemistries and, more importantly, tandem or domino reactions that can rapidly build molecular complexity from the simple C7 scaffold.

Research could focus on converting the diol into a more versatile intermediate, such as a cyclic ether (an oxetane (B1205548) or tetrahydrofuran (B95107) derivative) or an epoxide, which can then undergo a variety of ring-opening reactions. Inspired by strategies in natural product synthesis, tandem sequences could be designed where an initial cyclization is followed by a rearrangement or fragmentation, all in a single pot. For example, a domino SN2 ring-opening followed by a Michael addition could be envisioned if the diol is first converted into a suitable precursor. rsc.org The development of such multi-step, single-operation processes would significantly enhance the synthetic utility of this compound, aligning with the goals of efficiency and sustainability in modern chemistry. researchgate.net

Application of Machine Learning and Artificial Intelligence in Predictive Synthesis and Analysis of this compound

Future research should focus on developing predictive models trained on datasets of diol reactions. A key application would be in predicting site-selectivity. For instance, an ML model, using DFT-derived features as inputs, could predict which hydroxyl group in this compound is more likely to be oxidized by a given palladium catalyst, as has been demonstrated for other complex diols. researchgate.net Such models can guide experimental work by identifying the most promising catalysts and conditions before they are even tested in the lab.

Furthermore, AI tools can be used for forward-reaction prediction to forecast the products of a novel reaction involving this compound, or for retrosynthesis, suggesting efficient synthetic routes to complex target molecules starting from this diol. ucla.eduyoutube.com Neural networks can be trained on vast reaction databases to predict optimal solvents, reagents, and temperatures for a desired transformation of this compound. acs.orgresearchgate.net The integration of these predictive tools with automated synthesis platforms could ultimately lead to the autonomous discovery and optimization of new chemical pathways involving this versatile building block. synthiaonline.com

Table 3: Applications of AI/ML in this compound Research
AI/ML ApplicationSpecific Goal for this compoundMethodologyPotential Impact
Site-Selectivity PredictionPredict which hydroxyl group (C3 or C4) will react under specific catalytic conditions.Supervised learning models trained on experimental and computational data for diol reactions. researchgate.netAccelerated discovery of highly regioselective functionalization methods.
Reaction Condition RecommendationPredict the optimal catalyst, solvent, and temperature for a desired transformation (e.g., mono-etherification).Neural networks trained on large chemical reaction databases like Reaxys. acs.orgReduced time and resources spent on reaction optimization.
Forward-Reaction PredictionForecast the likely products and yields when this compound is subjected to novel reagents or catalysts.Graph convolutional neural networks (GCNNs) or sequence-to-sequence models (e.g., Transformers). pharmafeatures.comVirtual screening of new reactions, enhancing safety and efficiency.
Retrosynthetic PlanningIdentify novel and efficient synthetic routes to valuable target molecules that can be derived from this compound.Recursive application of one-step retrosynthesis models. youtube.comUnlocking the potential of this compound as a strategic starting material in total synthesis.

Q & A

Q. What are the recommended methods for structural identification and characterization of 3,4-Heptanediol?

To confirm the identity of this compound, researchers should employ:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to distinguish the positions of hydroxyl groups on the heptane backbone.
  • Mass Spectrometry (MS) : Use electron ionization (EI-MS) to observe characteristic fragmentation patterns. For example, diketone precursors (e.g., 3,4-heptanedione) show distinct fragments (e.g., m/z 43, 85), and their reduction products (diols) exhibit +2 Da shifts .
  • Infrared Spectroscopy (IR) : Identify O-H stretching vibrations (~3200–3600 cm1^{-1}) and C-O bond signals.
  • Chromatography : HPLC or GC with chiral columns can resolve stereoisomers if present.

Q. What are the common synthetic routes for this compound, and how can purity be ensured?

While direct data on this compound synthesis is limited, analogous pathways for related diols include:

  • Enzymatic Reduction : Use ketoreductases (e.g., TpdE from Rhodococcus jostii) to reduce diketones (e.g., 3,4-heptanedione) to diols. Optimize reaction conditions (pH 7–8, 30–37°C) and monitor stereospecificity using chiral chromatography .
  • Chemical Reduction : Catalytic hydrogenation or borohydride reduction of diketones. Validate purity via melting point analysis, NMR, and GC-MS.
  • Purification : Recrystallization or column chromatography to remove byproducts.

Q. How can researchers quantify this compound in complex mixtures?

  • Gas Chromatography (GC) : Use polar columns (e.g., DB-WAX) with flame ionization detection (FID). Calibrate with synthetic standards.
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Employ reverse-phase columns (C18) and electrospray ionization (ESI) in positive/negative mode.
  • Derivatization : Enhance volatility for GC analysis by silylation (e.g., BSTFA) .

Advanced Research Questions

Q. How does stereospecificity influence the enzymatic synthesis of this compound, and how can enantiomeric excess be optimized?

Enzymes like TpdE generate diols with defined stereochemistry. For this compound:

  • Substrate Engineering : Modify diketone substituents to favor enzyme-substrate binding.
  • Reaction Optimization : Adjust pH, temperature, and cofactors (e.g., NADH/NAD+^+) to enhance enantioselectivity.
  • Analytical Validation : Use chiral HPLC or circular dichroism (CD) to measure enantiomeric excess. Studies on 2,3-Heptanediol synthesis suggest TpdE produces diastereomers with >90% selectivity under optimized conditions .

Q. What role do hydrophobic interactions play in the biological activity of this compound?

  • Membrane Permeability : Longer-chain diols (e.g., 1,2-heptanediol) disrupt lipid bilayers via hydrophobic interactions, as observed in yeast synaptonemal complexes. This compound likely behaves similarly due to its aliphatic chain .
  • Protein Stability : Diols can destabilize hydrophobic protein domains. Test via thermal shift assays or fluorescence quenching.

Q. How do experimental outcomes vary between this compound and its structural isomers (e.g., 2,3- or 1,7-Heptanediol)?

Property This compound 2,3-Heptanediol 1,7-Heptanediol
Synthesis Enzymatic reduction TpdE-mediated Chemical reduction
Hydrophobicity Moderate (mid-chain OH)ModerateHigh (terminal OH)
Biological Effects Membrane disruption Not reportedLow permeability

Q. What are the stability challenges for this compound under varying experimental conditions?

  • Thermal Stability : Monitor decomposition via thermogravimetric analysis (TGA). Related diols (e.g., 1,7-Heptanediol) decompose at ~259°C .
  • Oxidative Stability : Protect from light/air; use antioxidants (e.g., BHT) in storage.
  • pH Sensitivity : Avoid strongly acidic/basic conditions to prevent esterification or degradation.

Data Limitations and Future Directions

  • Toxicity Data : Acute toxicity and ecotoxicological profiles for this compound are unavailable (cf. 2-Heptanol, which lacks safety data ). Prioritize in vitro cytotoxicity assays.
  • Reaction Mechanisms : Clarify TpdE’s catalytic mechanism for 3,4-Heptanedione reduction using X-ray crystallography or molecular docking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.